molecular formula C8H15NO B3183196 (R)-2-Isocyanatoheptane CAS No. 745783-75-9

(R)-2-Isocyanatoheptane

Cat. No. B3183196
M. Wt: 141.21 g/mol
InChI Key: PIVVYCUAIZAGPB-MRVPVSSYSA-N
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Description

Typically, the description of a chemical compound includes its molecular formula, structural formula, and other identifiers such as CAS number, PubChem ID, etc. It may also include the compound’s occurrence in nature or its synthesis.



Synthesis Analysis

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Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like IR, NMR, Mass Spectrometry) and X-ray crystallography to determine the spatial arrangement of atoms in the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, the conditions under which the reaction occurs, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, acidity or basicity (pKa), reactivity, etc.


Scientific Research Applications

Rheo-kinetic Evaluation in Polymer Formation

Isocyanates like (R)-2-Isocyanatoheptane play a crucial role in the formation of urethane networks, particularly in reactions with hydroxyl-terminated polybutadiene (HTPB) and other di-isocyanates such as toluene-di-isocyanate (TDI), hexamethylene-di-isocyanate (HMDI), and isophorone-di-isocyanate (IPDI). Rheo-kinetic studies, which analyze the change in viscosity during the polymerization process, help in understanding the kinetics and mechanisms of these reactions. Such studies are vital for developing materials with tailored properties for specific applications (Venkataraman, Devi, & Ninan, 2001).

Bio-based Polyurethane Prepolymers

Research has also extended into the development of bio-based isocyanate-terminated polyurethane prepolymers, incorporating renewable resources like modified soybean oil into the chemical structure. These studies involve rheological assessments to understand the behavior of these novel prepolymers, contributing to the development of sustainable polyurethane materials with potential applications in various industries, from automotive to consumer goods (Głowińska & Datta, 2014).

Chemical Analysis and Stability in Patch-Test Preparations

Isocyanates' stability and concentration in medical and dermatological preparations, such as patch tests for allergic contact dermatitis, have been studied to ensure the reliability and efficacy of these diagnostic tools. Analyzing the chemical stability of isocyanates in these preparations helps in improving the diagnosis and understanding of isocyanate-related skin sensitivities (Frick-Engfeldt et al., 2005).

Catalytic Applications in Organic Synthesis

Isocyanates are key intermediates in organic synthesis, facilitating the formation of various chemical structures. For example, rhodium-catalyzed reactions involving alkenyl C-H bond addition to isocyanates have been explored for the synthesis of biologically relevant compounds, demonstrating the versatility of isocyanates in facilitating complex chemical transformations (Hou et al., 2013).

Mediation Analysis in Statistical Research

Beyond their chemical applications, the principles underlying isocyanate reactions and their kinetics have parallels in statistical models, such as mediation analysis in causal inference studies. These models help in understanding the mechanisms through which independent variables affect dependent variables through one or more mediator variables, drawing a conceptual link between chemical kinetics and statistical analysis (Tingley et al., 2014).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling and storing it.


Future Directions

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properties

IUPAC Name

(2R)-2-isocyanatoheptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-3-4-5-6-8(2)9-7-10/h8H,3-6H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVVYCUAIZAGPB-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](C)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Isocyanatoheptane

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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